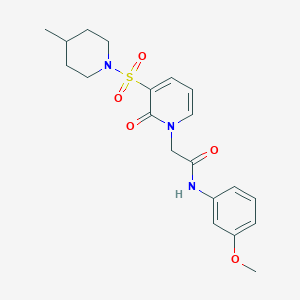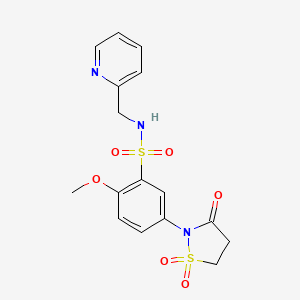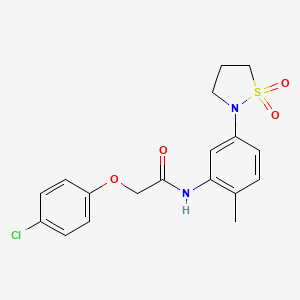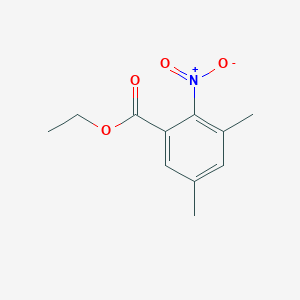![molecular formula C11H11NO3 B2714971 2-[3-(1-Cyanoethoxy)phenyl]acetic acid CAS No. 1249390-97-3](/img/structure/B2714971.png)
2-[3-(1-Cyanoethoxy)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-[3-(1-Cyanoethoxy)phenyl]acetic acid” is an organic compound with the CAS Number: 1249390-97-3 . It has a molecular weight of 205.21 . The compound is typically in powder form .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H11NO3 . The Inchi Code is 1S/C11H11NO3/c1-8(7-12)15-10-4-2-3-9(5-10)6-11(13)14/h2-5,8H,6H2,1H3,(H,13,14) .Physical And Chemical Properties Analysis
The compound is a powder . It has a molecular weight of 205.21 . The storage temperature is 4 degrees Celsius . Unfortunately, the boiling point is not specified .Scientific Research Applications
Environmental and Toxicological Studies
Herbicide Toxicity and Environmental Impact Research on 2,4-dichlorophenoxyacetic acid (2,4-D), a structurally related herbicide, reveals concerns about its environmental presence and toxic effects on non-target organisms. Studies suggest that future research on herbicides like 2,4-D should focus on molecular biology, especially gene expression, assessment of exposure in humans or other vertebrate bioindicators, and pesticide degradation studies (Islam et al., 2017).
Chemical and Biological Applications
Antioxidant Activity and Potential Applications Research on hydroxycinnamic acids, which share functional groups with the compound , outlines their significant antioxidant activities and applications in food engineering, medicine, and pharmacy. Studies detail various assays used to determine antioxidant activity, highlighting the importance of these compounds in mitigating oxidative stress-related diseases (Shahidi & Chandrasekara, 2010).
Pharmacological and Industrial Importance of Derivatives Caffeic acid derivatives, including those structurally related to the compound of interest, have been extensively studied for their broad spectrum of biological activities and potential therapeutic applications. These studies emphasize the importance of the phenylpropanoid framework in drug discovery programs and the development of new chemical entities with therapeutic interest (Silva, Oliveira, & Borges, 2014).
Potential Therapeutic Uses and Mechanisms
Mechanisms of Action in Psychiatry N-acetylcysteine (NAC), while not directly related, provides a case study for the potential psychiatric applications of compounds capable of modulating glutamatergic, neurotrophic, and inflammatory pathways. Research suggests that compounds like NAC, through their action on these pathways, offer promising results in treating psychiatric disorders, indicating potential research directions for similar compounds (Dean, Giorlando, & Berk, 2011).
properties
IUPAC Name |
2-[3-(1-cyanoethoxy)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-8(7-12)15-10-4-2-3-9(5-10)6-11(13)14/h2-5,8H,6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCCTSZIXPMGJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)OC1=CC=CC(=C1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[1-(3-Chlorophenyl)sulfonylazetidin-3-yl]methyl]triazole](/img/structure/B2714891.png)

![3-((4-isopropylphenyl)sulfonyl)-N-(4-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2714893.png)





![1-(2,4-dichlorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2714905.png)
![2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2714906.png)
![2-[(4-Bromophenyl)sulfanyl]-5-nitropyridine](/img/structure/B2714907.png)
![3-(benzenesulfonyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)propanamide](/img/structure/B2714908.png)
![(Z)-2-Cyano-3-(4-cyanophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2714911.png)
